

thioridazine enantiomer antibacterial activity comparison Gram-positive Gram-negative

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Compound Focus: Thioridazine

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Antibacterial Activity Comparison

This summary compiles Minimum Inhibitory Concentration (MIC) data from multiple studies.

Bacterial Strain	Racemic Thioridazine MIC (µg/mL)	(-)-Thioridazine MIC (µg/mL)	(+)-Thioridazine MIC (µg/mL)	Source / Strain Example
Gram-Positive Bacteria				
<i>Staphylococcus aureus</i> (MSSA)	25 - 50	25 - 50	25 - 100	NCTC 6571, ATCC 25923 [1]
<i>Staphylococcus aureus</i> (MRSA)	200	100	200	ML 266, ML 358 [1]
<i>Listeria monocytogenes</i>	200	100	200	NCTC 7973, NCTC 10351 [1]
<i>Enterococcus faecium</i> (VRE)	2*	2*	2*	ATCC 700-221 (*Racemic JBC 1847) [2]

Bacterial Strain	Racemic Thioridazine MIC (µg/mL)	(-)-Thioridazine MIC (µg/mL)	(+)-Thioridazine MIC (µg/mL)	Source / Strain Example
Gram-Negative Bacteria				
<i>Salmonella</i> spp.	500	500	500	<i>S. enterica</i> serovar Typhimurium [1]
<i>Klebsiella pneumoniae</i>	2000	2000	2000	ATCC 10031 [1]
<i>Escherichia coli</i>	200	100	200	K12, C600 [1]
<i>Proteus vulgaris</i>	>256*	>256*	>256*	(*Novel derivative T5) [3] [4]
<i>Pseudomonas aeruginosa</i>	>2000	>2000	>2000	ATCC 27853 [1]

Experimental Data and Key Findings

The data in the table is supported by the following detailed experimental findings.

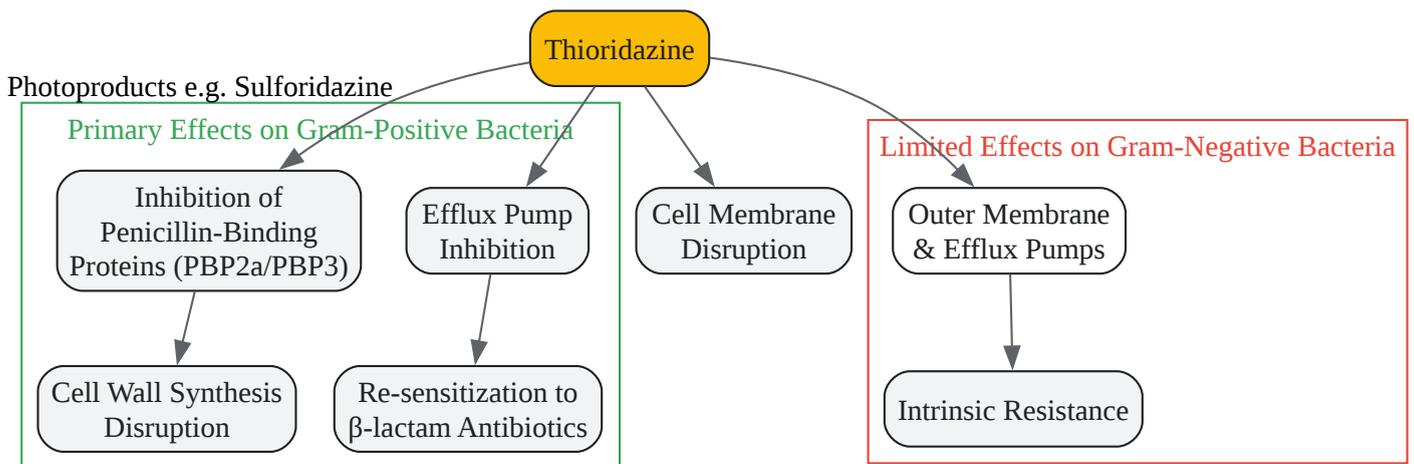
- In Vitro Susceptibility Testing:** The primary methodology for determining MIC values followed Clinical and Laboratory Standards Institute (CLSI) guidelines using broth microdilution or agar dilution methods [5] [1]. Bacteria were cultured to stationary phase, and turbidity was adjusted to a 0.5 McFarland standard before being applied to plates or broth containing serial dilutions of the drug [1].
- Superior Activity of the (-)-Enantiomer:** For certain strains of *S. aureus* and *L. monocytogenes*, the (-)-enantiomer demonstrated a **2 to 4-fold higher potency** (lower MIC) than the racemic mixture or the (+)-enantiomer [1]. This suggests that the antibacterial activity resides more strongly in one chiral form.
- Novel Derivatives to Overcome Toxicity:** Research has focused on modifying **thioridazine** to reduce central nervous system toxicity. One novel derivative, **T5**, was designed for low blood-brain barrier

permeability [3] [4]. It showed a **32-fold lower MIC (1 µg/mL)** against some *S. aureus* strains compared to racemic **thioridazine** HCl (32 µg/mL) [3] [4]. However, its activity is still significantly reduced by serum binding [3] [4].

- **Activity Against *Clostridioides difficile****: A 2025 study found that racemic **thioridazine** inhibits the ***C. difficile** ABC protein CD2068 and shows antimicrobial activity against multiple ribotypes with MICs of **64–128 µg/mL** [5]. It exhibited rapid-killing effects and synergy with sub-MIC levels of standard antibiotics like vancomycin [5].

Proposed Mechanisms of Action

The antibacterial action of **thioridazine** involves multiple complex pathways as illustrated below.



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The diagram above shows that **thioridazine**'s mechanisms include:

- **Inhibition of Cell Wall Synthesis**: Molecular docking studies suggest that **thioridazine** photoproducts, like **sulfuridazine**, can inhibit Penicillin-Binding Proteins (PBP3 in *S. aureus* and PBP2a in MRSA), disrupting cell wall biosynthesis [6].
- **Efflux Pump Inhibition**: **Thioridazine** can inhibit bacterial efflux pumps, which helps re-sensitize resistant bacteria like MRSA to antibiotics such as oxacillin [3] [6].

- **Cell Membrane Disruption:** The compound may also intercalate into and disrupt the bacterial cell membrane [6].
- **Intrinsic Resistance in Gram-Negatives:** The robust outer membrane of Gram-negative bacteria acts as a permeability barrier, and their powerful efflux systems efficiently expel **thioridazine**, leading to high MIC values [3] [1] [6].

Research Implications

For researchers and drug development professionals, the data indicates:

- The **(-)-enantiomer of thioridazine** is a more promising candidate for antibacterial development than the racemic mixture due to its potentially improved efficacy and reduced side effects [1] [2].
- Chemical modification strategies, as demonstrated with derivative **T5**, can successfully decouple antibacterial activity from central nervous system toxicity by limiting blood-brain barrier permeability [3] [4].
- **Thioridazine's** role may be most impactful as an **adjunct therapy** or **efflux pump inhibitor** to restore susceptibility to conventional antibiotics, particularly against challenging Gram-positive infections like MRSA and *C. difficile* [5] [6].

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